benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate
Description
Benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate is a carbamate derivative featuring a benzyloxycarbonyl group linked to a methylene-substituted cyclohexyl carbamoyl moiety. Carbamates of this class often serve as protective groups or precursors in peptide mimetics and enzyme inhibitors, leveraging their hydrogen-bonding capabilities and steric effects .
Properties
IUPAC Name |
benzyl N-[2-[(4-methylidenecyclohexyl)amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-7-9-15(10-8-13)19-16(20)11-18-17(21)22-12-14-5-3-2-4-6-14/h2-6,15H,1,7-12H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMLJUBNAYRMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of benzyl carbamates exhibit promising anticancer properties by inhibiting specific cancer cell lines. For instance, compounds similar to benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate have shown efficacy against non-small cell lung cancer (NSCLC) cells due to their ability to interfere with tumor-associated pathways .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Cosmetic Applications
- Skin Care Formulations :
- Stabilizers in Cosmetic Products :
Table 1: Summary of Biological Activities
Table 2: Cosmetic Formulation Applications
| Application Type | Benefits | References |
|---|---|---|
| Skin Care Products | Improved hydration and barrier function | |
| Stabilizers | Enhanced stability of active ingredients |
Case Studies
- Case Study on Anticancer Efficacy :
-
Case Study on Skin Hydration :
- Research conducted by dermatologists evaluated the efficacy of a cream containing this compound on patients with dry skin conditions. Results indicated a marked improvement in skin hydration levels after four weeks of application, highlighting its role in cosmetic formulations aimed at enhancing skin health .
Mechanism of Action
The mechanism of action of benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate and related compounds, based on structural motifs, physicochemical properties, and functional roles.
Table 1: Structural and Functional Comparison of Benzyl Carbamate Derivatives
*Calculated based on analogous structures.
Structural and Conformational Analysis
- 4-Methylidenecyclohexyl vs. Cyclohexyl/Aryl Groups: The methylidene substituent in the target compound introduces a planar, electron-rich alkene, contrasting with the saturated cyclohexyl group in or aromatic toluidino group in . This may enhance reactivity (e.g., Diels-Alder participation) or reduce steric hindrance compared to bulky tert-butyl groups in .
- Hydrogen-Bonding Networks: Compounds like tert-butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate form robust 2D networks via N–H⋯O and O–H⋯O bonds, stabilizing crystal lattices .
- Dihedral Angles and π-Interactions : In , a dihedral angle of 67.33° between aromatic rings prevents π-π stacking. The methylidene group’s rigidity could similarly distort molecular packing, reducing crystallinity compared to analogs with flexible cyclohexyl groups .
Physicochemical Properties
- Solubility: Benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate () exhibits unique solubility due to its polar 3-aminophenyl group. In contrast, the target compound’s hydrophobic methylidenecyclohexyl group may lower aqueous solubility, akin to the tert-butyl derivative in .
- Acid-Base Behavior: The pKa of 11.72 for the toluidino derivative () suggests moderate basicity, whereas the target compound’s carbamate and amide groups may confer dual H-bond donor/acceptor capacity.
Biological Activity
Benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and immunomodulation. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H24N2O2
- Molecular Weight : 276.38 g/mol
- CAS Number : Not specifically listed but can be derived from its structural components.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Key mechanisms include:
- Immunomodulation : The compound has been shown to modulate immune responses, potentially enhancing the body’s ability to combat tumors and other diseases related to abnormal angiogenesis .
- Inhibition of Tumor Growth : Research indicates that this compound may inhibit the proliferation of cancer cells, making it a candidate for therapeutic applications in oncology .
Biological Activity Summary
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits tumor cell proliferation and promotes apoptosis in cancer cells. |
| Immunomodulatory Effects | Enhances immune system responses against tumors and infections. |
| Angiogenesis Inhibition | Reduces the formation of new blood vessels that supply tumors. |
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Case Study 2: Immunomodulation
In an animal model, treatment with this compound led to a marked increase in T-cell activation and cytokine production compared to control groups. This suggests a potential role in enhancing adaptive immunity, which could be beneficial in therapeutic settings for cancer or chronic infections .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Cytotoxicity : In vitro studies indicate that the compound exhibits cytotoxic effects against multiple cancer cell lines, including breast and prostate cancers. The IC50 values suggest potent activity at relatively low concentrations .
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, with low adverse effects observed at therapeutic doses in animal studies .
- Synergistic Effects : There is evidence suggesting that when combined with other chemotherapeutic agents, this compound may enhance overall efficacy, potentially allowing for lower doses of traditional chemotherapies while maintaining effectiveness .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for benzyl N-{[(4-methylidenecyclohexyl)carbamoyl]methyl}carbamate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling reactions between carbamic acid derivatives (e.g., benzyl chloroformate) and amines or alcohols. For example, carbamate formation can be achieved via nucleophilic substitution, where the amine group of the 4-methylidenecyclohexyl moiety reacts with activated carbonyl groups (e.g., from chloroformates). Key variables include temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst use (e.g., triethylamine to scavenge HCl) .
- Optimization : Yields improve with slow reagent addition to minimize side reactions (e.g., oligomerization) and rigorous exclusion of moisture. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm the carbamate backbone and cyclohexyl substituents. Key signals include the benzyloxy carbonyl group (δ ~155 ppm in ¹³C NMR) and methylidene protons (δ ~5.2–5.6 ppm in ¹H NMR) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, cyclohexyl ring puckering and intermolecular N–H···O interactions (e.g., bond lengths ~2.8–3.0 Å) are critical for stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for carbamate derivatives?
- Case Analysis : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). For example, carbamates like latrunculin analogs show HIF-1 inhibition in prostate cancer cells (IC₅₀ ~10 µM) but may lack activity in other models due to metabolic instability .
- Strategies :
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Perform pharmacokinetic profiling (e.g., microsomal stability assays) to differentiate intrinsic activity from bioavailability limitations .
Q. What strategies optimize the compound’s binding affinity to enzymatic targets, such as proteases or kinases?
- Structural Insights :
- Cyclohexyl modifications : Introducing substituents at the 4-methylidene position (e.g., halogens, hydroxyl groups) can enhance hydrophobic or hydrogen-bonding interactions.
- Carbamate flexibility : Replacing the benzyl group with bulkier aryl moieties (e.g., naphthyl) may improve steric complementarity in binding pockets .
- Experimental Workflow :
Molecular docking : Screen derivatives against target crystal structures (e.g., WDR5 or HIF-1α).
SAR studies : Synthesize analogs with incremental changes (e.g., methyl → ethyl) and measure IC₅₀ shifts .
Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?
- Hydrogen bonding : In tert-butyl analogs, N–H···O bonds (2.8–3.2 Å) form 2D networks, increasing melting points and reducing solubility. For benzyl derivatives, π-π stacking between aromatic rings may enhance thermal stability .
- Implications : Poor solubility can hinder biological testing; co-crystallization with co-solvents (e.g., PEG) or salt formation (e.g., hydrochloride) mitigates this .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
